4-Benzyl 1-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Overview
Description
“4-Benzyl 1-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate” is a chemical compound with the CAS Number: 1202800-72-3 . It has a molecular weight of 349.43 .
Molecular Structure Analysis
The linear formula of this compound is C18H27N3O4 . The InChI key is provided, which is a unique identifier for chemical substances, intended to facilitate their lookup in databases and on the web .Physical and Chemical Properties Analysis
The compound is stored at room temperature . It has a molecular weight of 349.43 .Scientific Research Applications
Therapeutic Applications
Antimicrobial and Anti-TB Activity :Piperazine derivatives exhibit significant anti-mycobacterial properties. Compounds containing the piperazine moiety have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Anticancer Potential :The structural motif of piperazine is utilized in the design of compounds with anticancer activities. Piperazine-based molecular fragments have been explored for their potential to regulate various types of cancer. The versatility of the piperazine scaffold in medicinal chemistry has led to the development of molecules demonstrating excellent cytotoxic properties, often more potent than contemporary anticancer drugs, with a focus on tumor-selective toxicity and modulation of multi-drug resistance (Hossain et al., 2020).
Chemical Synthesis Applications
Synthetic Routes and Applications :Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis via sulfinimines offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are key structural elements in many natural products and therapeutically relevant compounds, showcasing the role of piperazine derivatives in chemical synthesis (Philip et al., 2020).
Novel Psychoactive Substances :The emergence of novel psychoactive substances (NPS), including designer psychostimulants with structures similar to piperazines, aims to mimic the effects of traditional stimulants like amphetamines, cocaine, or MDMA. The pharmacological profiles of these substances indicate activation of monoamine systems in the brain, with varying preferences for dopamine versus serotonin mechanisms. The exploration of these substances underscores the ongoing interest in piperazine derivatives for recreational use, despite potential risks (Iversen et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-10-9-20(12-15(21)11-19)16(22)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTLIWDKRMAKAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CN)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001131595 | |
Record name | 1-(1,1-Dimethylethyl) 4-(phenylmethyl) 2-(aminomethyl)-1,4-piperazinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001131595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202800-72-3 | |
Record name | 1-(1,1-Dimethylethyl) 4-(phenylmethyl) 2-(aminomethyl)-1,4-piperazinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1202800-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 4-(phenylmethyl) 2-(aminomethyl)-1,4-piperazinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001131595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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